molecular formula C6H9N3O5 B2372293 (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate CAS No. 1187931-57-2

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate

Cat. No.: B2372293
CAS No.: 1187931-57-2
M. Wt: 203.154
InChI Key: BQNHEXDOLOGXGU-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another member of the oxadiazole family with different substitution patterns.

    1,2,3-Oxadiazole: A less common isomer with distinct chemical properties.

    1,2,5-Oxadiazole: Known for its unique reactivity and applications.

Uniqueness

(5-Methyl-1,3,4-Oxadiazol-2-Yl)Methanamine Oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.C2H2O4/c1-3-6-7-4(2-5)8-3;3-1(4)2(5)6/h2,5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHEXDOLOGXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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